N-(4-chlorophenyl)thian-4-amine
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Overview
Description
N-(4-chlorophenyl)thian-4-amine is a chemical compound with the molecular formula C₁₁H₁₄ClNS. It is characterized by the presence of a thian-4-amine group attached to a 4-chlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)thian-4-amine typically involves the reaction of 4-chloroaniline with thian-4-amine under specific conditions. One common method includes the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, followed by the reaction with thian-4-amine . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing continuous flow reactors to maintain consistent reaction conditions. This method ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-chlorophenyl)thian-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)thian-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity . In potential anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thian-4-amine: Similar structure but with a bromine atom instead of chlorine.
N-(4-methylphenyl)thian-4-amine: Contains a methyl group instead of chlorine.
N-(4-fluorophenyl)thian-4-amine: Features a fluorine atom in place of chlorine.
Uniqueness
N-(4-chlorophenyl)thian-4-amine is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications where specific reactivity or biological activity is desired .
Properties
Molecular Formula |
C11H14ClNS |
---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8H2 |
InChI Key |
OLILHQIFSIYMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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